molecular formula C26H22F3N5O4S2 B2516236 ethyl 4-{2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate CAS No. 394215-51-1

ethyl 4-{2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2516236
CAS No.: 394215-51-1
M. Wt: 589.61
InChI Key: HSFCJEZYHLPAFE-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a useful research compound. Its molecular formula is C26H22F3N5O4S2 and its molecular weight is 589.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications One of the primary research applications involves the synthesis of novel compounds with antimicrobial properties. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines, showing significant antibacterial and antifungal activities against a variety of pathogens, indicating the potential of Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate derivatives in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Anticancer Research In anticancer research, compounds derived from Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate have been investigated for their efficacy in inhibiting cancer cell migration and growth. Šermukšnytė et al. (2022) found that certain derivatives showed pronounced cytotoxicity against melanoma, breast, and pancreatic cancer cell lines, offering a promising avenue for the development of new anticancer therapies (Šermukšnytė et al., 2022).

Antioxidative Properties The antioxidative properties of Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate derivatives have also been explored. Tumosienė, Jonuškienė, Kantminienė, Beresnevičius, and their team synthesized a series of novel S-substituted derivatives that exhibited excellent free radical scavenging activity, indicating their potential as antioxidative agents (Tumosienė et al., 2014).

Material Science and Optical Storage In material science, particularly in the context of reversible optical storage, Meng, Natansohn, Barrett, and Rochon (1996) described the synthesis and characterization of copolymers incorporating Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate derivatives. These materials exhibited high photoinduced birefringence, suggesting their utility in optical data storage technologies (Meng et al., 1996).

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N5O4S2/c1-2-38-24(37)16-8-10-18(11-9-16)31-22(35)15-40-25-33-32-21(14-30-23(36)20-7-4-12-39-20)34(25)19-6-3-5-17(13-19)26(27,28)29/h3-13H,2,14-15H2,1H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFCJEZYHLPAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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